![molecular formula C23H23FN4O3S B2756384 N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 443349-81-3](/img/structure/B2756384.png)
N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors, cyclization, and functional group modifications. Researchers have explored various synthetic routes to obtain N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide .
Applications De Recherche Scientifique
Discovery and Development of Met Kinase Inhibitors Research on compounds structurally related to N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide has led to the identification of potent and selective Met kinase inhibitors. The compound BMS-777607, featuring similar structural motifs, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting the potential of these compounds in cancer therapy (Schroeder et al., 2009).
Antimicrobial Potential of Quinazolinone Derivatives Another avenue of research explored the synthesis of novel fluorine-containing quinazolinone derivatives, demonstrating remarkable in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a promising role for these compounds in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Investigation into Compulsive Food Consumption Compounds with structural similarities to the quinazoline derivative have been studied for their effects on compulsive food consumption in rats, implicating the role of orexin-1 receptor mechanisms in binge eating. This research offers insights into potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Targeting Thymidylate Synthase for Antitumor and Antibacterial Applications Quinazolinone derivatives have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents. These findings open up possibilities for the therapeutic application of such compounds in treating cancer and bacterial infections (Gangjee et al., 1996).
AMPA Receptor Antagonists for Neurological Disorders Research into quinazolin-4-one derivatives as AMPA receptor antagonists has identified compounds that could serve as potential treatments for neurological disorders. This highlights the diverse therapeutic potential of quinazolinone and related structures in addressing various central nervous system conditions (Chenard et al., 2001).
Synthetic Routes and Structural Analysis Studies on the synthesis and structural analysis of quinazolinone derivatives have provided valuable insights into their chemical properties and potential applications in material science and drug development. These efforts contribute to the broader understanding and utility of quinazolinone compounds in various scientific fields (Geesi et al., 2020).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c24-17-7-4-15(5-8-17)14-25-21(30)16-6-9-18-19(13-16)26-23(32)28(22(18)31)12-2-11-27-10-1-3-20(27)29/h4-9,13H,1-3,10-12,14H2,(H,25,30)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOWJDYSSHHIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2756302.png)

![6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2756305.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2756306.png)
![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756309.png)
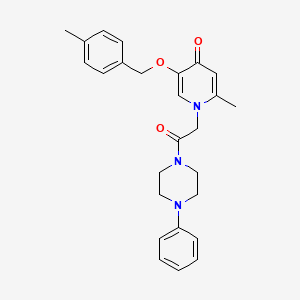
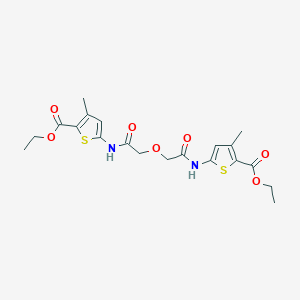
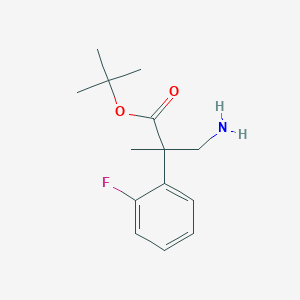
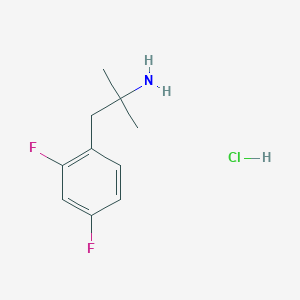
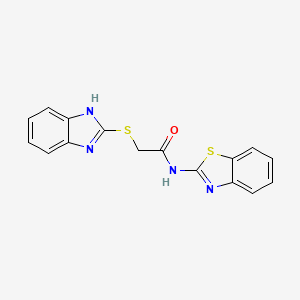
![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2756316.png)
![N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide](/img/structure/B2756318.png)
![N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756320.png)

